molecular formula C16H20N2O4S B2972005 N-cyclohexyl-N-methyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 452299-82-0

N-cyclohexyl-N-methyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B2972005
CAS RN: 452299-82-0
M. Wt: 336.41
InChI Key: YFLVNHDLCWUDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-methyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, commonly known as CTB, is a benzothiazole derivative that has gained significant attention in the field of scientific research. CTB has been extensively studied for its potential applications in various fields, including biomedical research, drug development, and material science. In

Mechanism of Action

The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. CTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CTB has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses. Additionally, CTB has been shown to inhibit the replication of certain viruses, such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects. In vitro studies have shown that CTB inhibits the production of inflammatory mediators, such as prostaglandins and cytokines. CTB has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that CTB reduces inflammation and tumor growth in animal models. CTB has also been shown to have low toxicity and good biocompatibility.

Advantages and Limitations for Lab Experiments

CTB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has low toxicity and good biocompatibility. CTB is also stable under various conditions, which makes it suitable for long-term storage and transportation. However, CTB has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood. Additionally, CTB may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for the study of CTB. One potential direction is the development of CTB-based drug delivery systems for targeted drug delivery. Another direction is the investigation of CTB as a potential treatment for viral infections, such as HIV and HSV. Additionally, further studies are needed to fully understand the mechanism of action of CTB and its potential off-target effects. Overall, the study of CTB has the potential to lead to the development of new drugs and materials with a wide range of applications in various scientific research fields.

Synthesis Methods

The synthesis of CTB involves the reaction of 2-aminobenzothiazole with cyclohexyl isocyanate and methyl chloroacetate in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, amidation, and esterification, to yield the final product. The purity of CTB can be enhanced through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

CTB has shown promising results in various scientific research fields, including biomedical research, drug development, and material science. In biomedical research, CTB has been studied for its potential use as an anti-inflammatory agent, anti-cancer agent, and anti-viral agent. CTB has also been investigated for its potential application in drug delivery systems and as a molecular probe for imaging studies. In drug development, CTB has been evaluated for its potential use as a lead compound for the development of new drugs. In material science, CTB has been studied for its potential application in the development of organic electronic devices.

properties

IUPAC Name

N-cyclohexyl-N-methyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-17(12-7-3-2-4-8-12)15(19)11-18-16(20)13-9-5-6-10-14(13)23(18,21)22/h5-6,9-10,12H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLVNHDLCWUDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271377
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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